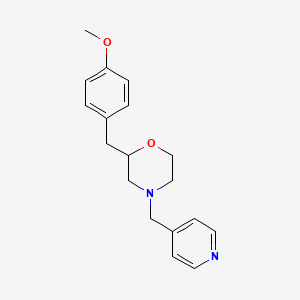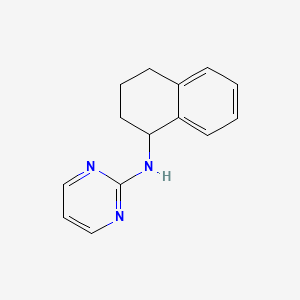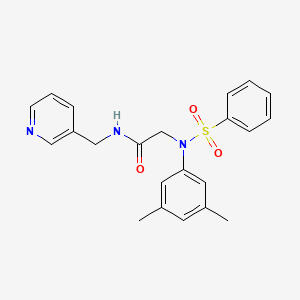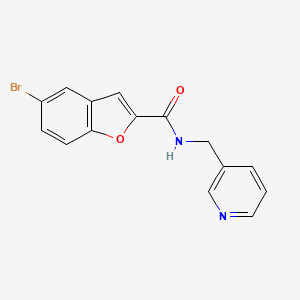
2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine is not fully understood. However, it has been suggested that 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine exerts its biological activities through the modulation of various signaling pathways. 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine has also been found to activate AMPK, a protein kinase that regulates glucose metabolism.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine has been found to possess various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes such as SOD and CAT. Additionally, 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine has been found to regulate glucose metabolism by increasing the uptake of glucose in cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine has several advantages for lab experiments. It is a stable and easily synthesized compound with high yield. Additionally, it has been found to possess various biological activities, making it a promising candidate for further research. However, the limitations of 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine include its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine research. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment. Further studies can be conducted to elucidate its mechanism of action and optimize its efficacy. Additionally, more research can be conducted to investigate its potential as a treatment for inflammatory diseases and diabetes. The development of novel formulations and delivery methods can also be explored to enhance its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine involves the reaction of 4-pyridinemethanol with 2-(4-methoxybenzyl)morpholine in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product. The yield of the synthesis process is high, making it a feasible method for the production of 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine.
Applications De Recherche Scientifique
2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, it has been found to reduce inflammation and oxidative stress, making it a potential treatment for inflammatory diseases such as arthritis. 2-(4-methoxybenzyl)-4-(4-pyridinylmethyl)morpholine has also been found to regulate glucose metabolism, making it a potential treatment for diabetes.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-21-17-4-2-15(3-5-17)12-18-14-20(10-11-22-18)13-16-6-8-19-9-7-16/h2-9,18H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYXVDFRXGRSGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)-4-(4-pyridinylmethyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(dimethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6012865.png)
![2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6012867.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6012870.png)

![1-{[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B6012881.png)
![N-{1-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6012888.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B6012902.png)


![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6012941.png)

![1-[(3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B6012946.png)